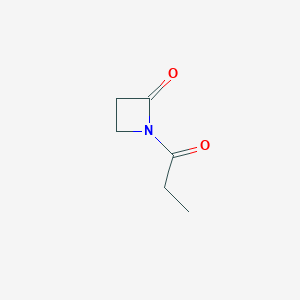
1-Propanoylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanoylazetidin-2-one is a heterocyclic compound that belongs to the class of azetidinones These compounds are characterized by a four-membered lactam ring, which is a cyclic amide
Méthodes De Préparation
The synthesis of 1-Propanoylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable β-lactam precursor with a propionylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity. Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
1-Propanoylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
1-Propanoylazetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Propanoylazetidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Propanoylazetidin-2-one can be compared with other similar compounds, such as:
2-(1-oxopropyl)benzoic acid: Another compound with an oxopropyl group, but with different chemical properties due to the presence of a benzoic acid moiety.
3,4-Dioxymethylene-5-methoxy-1-(1-oxopropyl)benzene: A compound with a benzodioxole structure, which imparts different reactivity and applications
Propriétés
Numéro CAS |
186819-35-2 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1-propanoylazetidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-2-5(8)7-4-3-6(7)9/h2-4H2,1H3 |
Clé InChI |
SIHJYCUCENYBES-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC1=O |
SMILES canonique |
CCC(=O)N1CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



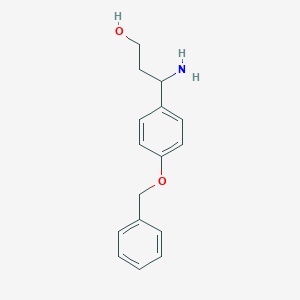

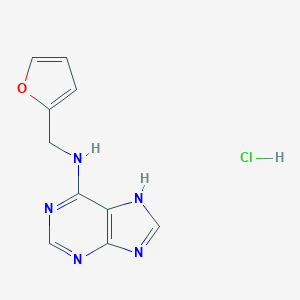
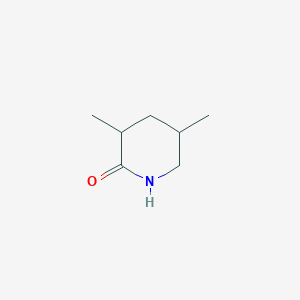
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)


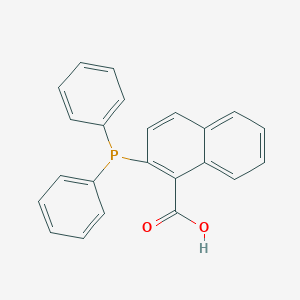


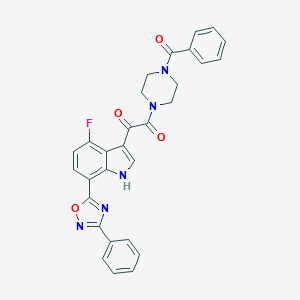
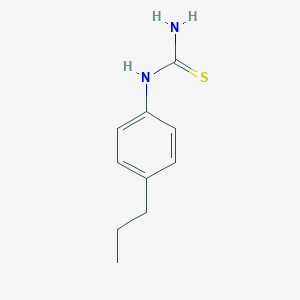
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
